molecular formula C7H11BrCl2N2 B6197699 [(5-bromopyridin-3-yl)methyl](methyl)amine dihydrochloride CAS No. 2680537-72-6

[(5-bromopyridin-3-yl)methyl](methyl)amine dihydrochloride

Cat. No.: B6197699
CAS No.: 2680537-72-6
M. Wt: 274
InChI Key:
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Description

(5-bromopyridin-3-yl)methylamine dihydrochloride is a chemical compound with the molecular formula C7H11BrCl2N2 and a molecular weight of 274.

Preparation Methods

The synthesis of (5-bromopyridin-3-yl)methylamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromopyridine-3-boronic acid.

    Reaction with Methylamine: The boronic acid is reacted with methylamine under controlled conditions to form (5-bromopyridin-3-yl)methylamine.

    Formation of Dihydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt

Chemical Reactions Analysis

(5-bromopyridin-3-yl)methylamine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include strong bases, acids, and oxidizing or reducing agents. .

Scientific Research Applications

(5-bromopyridin-3-yl)methylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used as a fluorescent probe to study biological processes.

    Medicine: It is employed in the development of diagnostic tools and therapeutic agents.

    Industry: The compound is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of (5-bromopyridin-3-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. As a fluorescent probe, it binds to certain biomolecules, allowing researchers to visualize and study biological processes. The exact molecular targets and pathways involved depend on the specific application and experimental conditions.

Comparison with Similar Compounds

(5-bromopyridin-3-yl)methylamine dihydrochloride can be compared with other similar compounds, such as:

    5-Bromopyridine-3-boronic acid: Used as a starting material in the synthesis of the target compound.

    5-Bromopyridine-3-acetonitrile: Another brominated pyridine derivative with different applications.

    Methyl 5-bromopyridine-3-carboxylate: A related compound used in various chemical reactions .

These comparisons highlight the unique properties and applications of (5-bromopyridin-3-yl)methylamine dihydrochloride in scientific research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(5-bromopyridin-3-yl)methyl](methyl)amine dihydrochloride involves the reaction of 5-bromopyridine-3-carbaldehyde with methylamine followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "5-bromopyridine-3-carbaldehyde", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-bromopyridine-3-carbaldehyde is reacted with excess methylamine in ethanol to form [(5-bromopyridin-3-yl)methyl]amine.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to the corresponding amine.", "Step 3: The resulting amine is quaternized with hydrochloric acid to form [(5-bromopyridin-3-yl)methyl](methyl)amine dihydrochloride." ] }

CAS No.

2680537-72-6

Molecular Formula

C7H11BrCl2N2

Molecular Weight

274

Purity

95

Origin of Product

United States

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